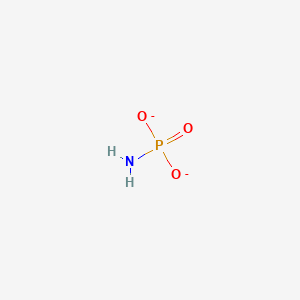

Phosphoramidate

Beschreibung

Structure

3D Structure

Eigenschaften

CAS-Nummer |

22638-09-1 |

|---|---|

Molekularformel |

H2NO3P-2 |

Molekulargewicht |

94.995 g/mol |

InChI |

InChI=1S/H4NO3P/c1-5(2,3)4/h(H4,1,2,3,4)/p-2 |

InChI-Schlüssel |

PTMHPRAIXMAOOB-UHFFFAOYSA-L |

SMILES |

NP(=O)([O-])[O-] |

Kanonische SMILES |

NP(=O)([O-])[O-] |

Synonyme |

phosphoramidate phosphoramidic acid phosphoramidic acid, sodium salt potassium phosphoramidate |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Phosphoramidate Backbone Modifications in Oligonucleotides

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of phosphoramidate-modified oligonucleotides, a critical class of nucleic acid analogs in modern therapeutics and research. We will delve into their core chemistry, comparative advantages, synthesis, and mechanisms of action, supported by quantitative data and detailed experimental protocols.

Introduction to this compound Oligonucleotides

This compound oligonucleotides are synthetic nucleic acid analogs where a non-bridging oxygen in the phosphodiester backbone is replaced by a nitrogen-containing group. This modification confers several advantageous properties compared to natural phosphodiester or even phosphorothioate oligonucleotides, including exceptional nuclease resistance, high binding affinity to target RNA, and often a steric-blocking mechanism of action that does not rely on RNase H cleavage.[1][2][3] These characteristics make them powerful tools for antisense applications, modulating gene expression at the level of translation or pre-mRNA splicing.[4][5][6]

Several distinct classes of this compound oligonucleotides have been developed, each with unique structural features and applications:

-

N3'→P5' Phosphoramidates: In these molecules, the 3'-oxygen of the deoxyribose ring is replaced with a 3'-amino group, forming an N3'→P5' this compound linkage.[7] This modification results in oligonucleotides with extremely high affinity for single-stranded RNA.[1]

-

Phosphorodiamidate Morpholino Oligomers (PMOs): PMOs feature a six-membered morpholine ring in place of the ribose sugar and a phosphorodiamidate linkage.[6][8] This backbone is uncharged, which can reduce non-specific protein binding.[5] PMOs are known for their high stability and are the basis for FDA-approved drugs like Eteplirsen (EXONDYS 51™).[5][8]

-

Mesyl this compound Oligonucleotides (μ-ODNs): This newer class of modification involves the replacement of a phosphodiester group with a mesyl (methanesulfonyl) this compound group.[9][10] Unlike many other this compound analogs, some mesyl phosphoramidates have been shown to recruit and activate RNase H, similar to phosphorothioates, while exhibiting greater nuclease resistance.[9][11]

Comparative Properties of Oligonucleotide Backbones

The choice of backbone modification is critical for the therapeutic efficacy and safety of an oligonucleotide. The following table summarizes key quantitative and qualitative comparisons between phosphodiester, phosphorothioate, and various this compound backbones.

| Property | Phosphodiester (Natural) | Phosphorothioate (PS) | N3'→P5' this compound | Phosphorodiamidate Morpholino (PMO) | Mesyl this compound (μ-ODN) |

| Nuclease Resistance | Low | High[12] | Very High[2][3] | Very High[5][8] | Exceptional[9][11] |

| Binding Affinity to RNA | Standard | Lower than natural[7] | Very High[1] | High | High[11] |

| RNase H Activation | Yes | Yes | No[1][3] | No[5][8] | Yes[9][11] |

| Mechanism of Action | Hybridization | RNase H-mediated cleavage | Steric Block[1] | Steric Block[4][5] | RNase H-mediated cleavage, Steric Block[9] |

| Backbone Charge | Anionic | Anionic | Anionic | Neutral[5][13] | Anionic |

| Toxicity Concerns | Low | Dose-dependent toxicity, protein binding[7][14] | Generally low in tested models[3] | Generally well-tolerated[8] | Potentially lower than PS-ODNs[9][15] |

Synthesis and Purification of this compound Oligonucleotides

The synthesis of this compound oligonucleotides is typically achieved through solid-phase phosphoramidite chemistry on an automated DNA/RNA synthesizer.[][17][][19] While the fundamental principles are similar to standard oligonucleotide synthesis, specific modifications to the synthesis cycle and specialized building blocks are required.

General Synthesis Workflow

The synthesis of N3'→P5' this compound oligonucleotides, for example, involves a modified cycle that differs from standard DNA synthesis.

Experimental Protocol: Synthesis of N3'→P5' this compound Oligonucleotides

This protocol is adapted from the methodology described for the synthesis of oligodeoxyribonucleotide N3'→P5' phosphoramidates.[17]

Materials:

-

5'-O- and N-protected 3'-amino-2',3'-dideoxynucleoside building blocks

-

Controlled pore glass (CPG) solid support

-

ABI 394 DNA/RNA synthesizer

-

Reagents for synthesis cycle (as described in the workflow diagram)

-

Concentrated ammonia solution

-

Ion-exchange (IE) or Reversed-phase (RP) HPLC system for purification

-

Gel filtration columns (e.g., Pharmacia NAP-5 or PD-10) for desalting

Procedure:

-

Automated Solid-Phase Synthesis: The synthesis is performed on a 1 or 10 µmol scale using an automated synthesizer. The cycle is as follows:

-

Detritylation: Removal of the 5'-dimethoxytrityl (DMT) protecting group using 5% dichloroacetic acid (DCA) in dichloromethane for 60 seconds.

-

Wash: Acetonitrile wash for 30 seconds.

-

Phosphitylation: Activation of the CPG-bound nucleoside with 0.2 M 2-cyanoethoxy-(N,N-diisopropylamino)chlorophosphoramidite and 0.2 M diisopropylethylamine in dichloromethane for 15 minutes.

-

Wash: Acetonitrile wash for 10 seconds.

-

Hydrolysis: Treatment with 0.5 M tetrazole in acetonitrile:H2O (9:1 v/v) for 5 minutes.

-

Wash: Acetonitrile wash for 60 seconds.

-

Coupling: Addition of the next base using 0.2 M 3'-aminonucleoside in 3% triethylamine in acetonitrile:carbon tetrachloride (2:1 v/v) for 60 minutes.

-

Wash: Acetonitrile wash for 30 seconds.

-

-

Cycle Repetition: The cycle is repeated until the desired oligonucleotide sequence is assembled.

-

Cleavage and Deprotection: After the final cycle and detritylation, the oligonucleotide is cleaved from the solid support and deprotected by incubation in concentrated ammonia at 55°C for 5-8 hours.

-

Purification: The crude oligonucleotide is purified by IE HPLC or RP HPLC.

-

Desalting: The purified oligonucleotide is desalted using a gel filtration column and then lyophilized.

Mechanism of Action: Steric Blockade

A primary mechanism of action for many this compound oligonucleotides, particularly N3'→P5' phosphoramidates and PMOs, is steric blockade.[1][5] Unlike phosphorothioates which often rely on RNase H to degrade the target mRNA, these analogs physically obstruct the cellular machinery involved in translation or splicing.

By binding with high affinity to complementary sequences in the 5'-untranslated region (5'-UTR) or near the start codon of an mRNA, the this compound oligonucleotide prevents the assembly or progression of the ribosome, thereby inhibiting protein synthesis.[1] Similarly, targeting intron-exon junctions in pre-mRNA can modulate splicing patterns.[4][8]

In Vitro and In Vivo Performance Data

The unique properties of this compound oligonucleotides translate into potent biological activity.

Nuclease Stability

A key advantage is resistance to degradation by cellular nucleases.

Experimental Protocol: Nuclease Stability Assay [2][7]

Materials:

-

5'-32P-labeled this compound and control (e.g., phosphodiester) oligonucleotides

-

Human plasma or HeLa cell nuclear extract

-

T4 polynucleotide kinase and [γ-32P]ATP for labeling

-

Incubation buffer (e.g., 10 mM Tris-HCl, 10 mM MgCl2, pH 8.5)

-

Denaturing polyacrylamide gel (20%) and electrophoresis apparatus

-

Phosphorimager for visualization

Procedure:

-

5' End Labeling: Oligonucleotides are radiolabeled at the 5' end using T4 polynucleotide kinase and [γ-32P]ATP.

-

Incubation: The labeled oligonucleotide is incubated in 50% human plasma or 50% HeLa nuclear extract at 37°C.

-

Time Points: Aliquots are taken at various time points (e.g., 0, 0.5, 1, 2, 4, 8 hours).

-

Analysis: The reaction mixtures are analyzed by electrophoresis on a denaturing 20% polyacrylamide gel.

-

Visualization: The gel is visualized using a phosphorimager to assess the integrity of the oligonucleotide over time.

Results Summary:

| Oligonucleotide Type | Stability in Human Plasma | Stability in HeLa Cell Nuclear Extract | Reference |

| Phosphodiester | Completely digested within 10 minutes | Rapidly degraded | [7] |

| N3'→P5' this compound | No significant hydrolysis after 8 hours | Stable for at least 2 hours | [2][7] |

In Vivo Efficacy: Antileukemia Model

N3'→P5' this compound antisense oligonucleotides targeting c-myb have demonstrated significant in vivo efficacy in a mouse model of leukemia, proving more potent than their phosphorothioate counterparts.[20]

| Treatment Group (c-myb targeted) | Dose (µ g/day ) | Median Survival Time (weeks ± SD) | P-value vs. Phosphorothioate | Reference |

| This compound AS-ODN | 900 | 25.8 ± 2.4 | < 0.001 | [20] |

| 300 | 20.8 ± 2.2 | < 0.001 | [20] | |

| 100 | 14.0 ± 1.0 | < 0.001 | [20] | |

| Phosphorothioate AS-ODN | 900 | 14.1 ± 1.0 | N/A | [20] |

| 300 | 9.5 ± 1.3 | N/A | [20] | |

| 100 | 8.0 ± 1.1 | N/A | [20] | |

| Control (untreated) | N/A | 6.6 ± 0.7 | N/A | [20] |

Delivery and Cellular Uptake

A significant challenge for oligonucleotide therapeutics is cellular delivery. The neutral backbone of PMOs can limit their unaided cellular uptake.[5] To overcome this, various strategies have been developed:

-

Cell-Penetrating Peptides (CPPs): Covalent conjugation of arginine-rich peptides, such as Tat-CPP, can significantly enhance the cellular uptake of PMOs.[5]

-

Vivo-PMOs: These involve covalent linkage to a dendritic molecular scaffold with guanidinium head groups that facilitate cell membrane penetration.[5]

-

PMOplus™: A newer generation of positively charged PMOs that incorporate piperazine groups into the backbone, improving uptake and efficacy.[5][13]

Conclusion

This compound oligonucleotides represent a versatile and powerful class of therapeutic and research molecules. Their enhanced stability, high binding affinity, and tunable mechanisms of action offer significant advantages over earlier generations of antisense technology. As synthesis methods become more refined and delivery strategies improve, the clinical and scientific impact of this compound-based oligonucleotides is poised to expand further, offering novel solutions for gene modulation in a wide range of diseases.

References

- 1. This compound oligonucleotides as potent antisense molecules in cells and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Oligonucleotide N3'-->P5' phosphoramidates as antisense agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Oligonucleotide N3'-->P5' phosphoramidates as potential therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. biosynth.com [biosynth.com]

- 5. Antisense Phosphorodiamidate Morpholino Oligomers as Novel Antiviral Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ias.ac.in [ias.ac.in]

- 7. academic.oup.com [academic.oup.com]

- 8. Frontiers | Antisense Phosphorodiamidate Morpholino Oligomers as Novel Antiviral Compounds [frontiersin.org]

- 9. Mesyl this compound antisense oligonucleotides as an alternative to phosphorothioates with improved biochemical and biological properties - PMC [pmc.ncbi.nlm.nih.gov]

- 10. synoligo.com [synoligo.com]

- 11. ora.ox.ac.uk [ora.ox.ac.uk]

- 12. assaygenie.com [assaygenie.com]

- 13. Advanced morpholino oligomers: A novel approach to antiviral therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pnas.org [pnas.org]

- 15. news-medical.net [news-medical.net]

- 17. academic.oup.com [academic.oup.com]

- 19. lifesciences.danaher.com [lifesciences.danaher.com]

- 20. Antileukemia effect of c-myc N3′→P5′ this compound antisense oligonucleotides in vivo - PMC [pmc.ncbi.nlm.nih.gov]

The Dawn of a Versatile Phosphorus Moiety: An In-depth Technical Guide to the Discovery and History of Phosphoramidate Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphoramidate chemistry, a cornerstone of modern bioorganic and medicinal chemistry, has paved the way for revolutionary advancements in oligonucleotide synthesis and the development of life-saving therapeutics. This technical guide provides a comprehensive exploration of the discovery and historical evolution of this compound chemistry, offering detailed experimental protocols for seminal synthetic methods, a compilation of key quantitative data, and visualizations of crucial biological pathways and experimental workflows. This document is designed to serve as an in-depth resource for researchers, scientists, and drug development professionals seeking to understand the foundational principles and practical applications of this versatile class of organophosphorus compounds.

A Historical Journey: Key Milestones in this compound Chemistry

The story of phosphoramidates is one of serendipitous discoveries and methodical innovations that have spanned over eight decades. The timeline below highlights the pivotal moments and key scientific contributors who shaped this field.

The initial explorations by Audrieth and Toy in 1942 laid the groundwork for the synthesis of these P-N bonded compounds[1]. This was followed by the significant contribution of Atherton, Openshaw, and Todd in 1945 with the development of the Atherton-Todd reaction, a versatile method for this compound synthesis[1][2]. A paradigm shift occurred in 1981 when Marvin Caruthers introduced nucleoside phosphoramidites, revolutionizing the field of automated DNA synthesis[3][4]. The 1990s witnessed the pioneering work of Chris McGuigan on the ProTide™ technology, a prodrug approach that utilizes phosphoramidates to deliver nucleoside monophosphates into cells, overcoming key limitations of many antiviral and anticancer nucleoside analogs[5][6]. This innovation has culminated in the development and approval of several life-saving drugs in the 21st century[7].

Core Synthetic Methodologies: Detailed Experimental Protocols

This section provides detailed experimental protocols for the key historical and modern methods of this compound synthesis.

The Audrieth and Toy Method (1942)

One of the earliest systematic approaches to this compound synthesis involved the reaction of phosphoryl chloride with an alcohol followed by amination.

Reaction Scheme:

POCl₃ + ROH → (RO)POCl₂ + HCl (RO)POCl₂ + 2 R'₂NH → (RO)P(O)(NR'₂)₂ + 2 [R'₂NH₂]Cl

Experimental Protocol (Representative):

-

Preparation of the Phosphorodichloridate: To a solution of phenol (1 equivalent) in a dry, inert solvent such as diethyl ether, slowly add phosphorus oxychloride (1.1 equivalents) at 0 °C with stirring.

-

Ammonolysis: The resulting phenyl phosphorodichloridate is then reacted with an excess of an amine (e.g., ammonia or a primary/secondary amine, >4 equivalents) in a sealed vessel at room temperature.

-

Work-up: The reaction mixture is filtered to remove the ammonium chloride salt. The filtrate is then concentrated under reduced pressure.

-

Purification: The crude product is purified by recrystallization or distillation to yield the corresponding phenyl phosphorodiamidate.

The Atherton-Todd Reaction (1945)

This reaction provides a convenient method for the synthesis of phosphoramidates from dialkyl phosphites and amines in the presence of a base and a halogenating agent, typically carbon tetrachloride. The reaction proceeds via the in situ formation of a dialkyl phosphorochloridate intermediate.

Reaction Scheme:

(RO)₂P(O)H + CCl₄ + 2 R'₂NH → (RO)₂P(O)NR'₂ + CHCl₃ + [R'₂NH₂]Cl

Experimental Protocol (Representative):

-

Reaction Setup: A solution of dialkyl phosphite (1.0 equivalent) and a primary or secondary amine (2.2 equivalents) is prepared in an inert solvent like carbon tetrachloride.

-

Reaction Initiation: The reaction is typically initiated by gentle warming or can proceed at room temperature, often exothermically.

-

Work-up: The reaction mixture is stirred until completion (monitored by TLC or ³¹P NMR). The amine hydrohalide salt is removed by filtration.

-

Purification: The filtrate is concentrated, and the resulting crude this compound is purified by column chromatography on silica gel. Isolated yields for this reaction are generally in the range of 62-92%[1].

Synthesis of Nucleoside Phosphoramidites (Caruthers, 1981)

The development of stable and reactive nucleoside phosphoramidites was a breakthrough for automated solid-phase DNA synthesis.

Reaction Scheme:

Protected Nucleoside-OH + (i-Pr₂N)₂P-O-CH₂CH₂CN → Protected Nucleoside-O-P(N(i-Pr)₂) (OCH₂CH₂CN)

Experimental Protocol (Representative):

-

Phosphitylating Agent: The phosphitylating agent, 2-cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite, is prepared separately.

-

Phosphitylation: A 5'-O-DMT protected deoxynucleoside (1.0 equivalent) is dissolved in anhydrous dichloromethane. To this solution, N,N-diisopropylethylamine (1.5 equivalents) and the phosphitylating agent (1.2 equivalents) are added.

-

Reaction Monitoring: The reaction is stirred at room temperature under an inert atmosphere and monitored by TLC or ³¹P NMR spectroscopy. The reaction is typically complete within 1-2 hours.

-

Work-up and Purification: The reaction mixture is quenched with a mild acid, extracted, and the organic layer is dried and concentrated. The crude product is purified by silica gel chromatography to yield the deoxynucleoside phosphoramidite as a white foam.

Solid-Phase Oligonucleotide Synthesis Workflow

The phosphoramidite method is the gold standard for the chemical synthesis of DNA and RNA. The process involves a four-step cycle that is repeated to add each nucleotide to the growing chain on a solid support.

References

- 1. Opening up the Toolbox: Synthesis and Mechanisms of Phosphoramidates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BJOC - Atherton–Todd reaction: mechanism, scope and applications [beilstein-journals.org]

- 3. [PDF] Deoxynucleoside phosphoramidites—A new class of key intermediates for deoxypolynucleotide synthesis | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. Phosphoramidates and phosphonamidates (ProTides) with antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. REF Case study search [impact.ref.ac.uk]

- 7. pubs.acs.org [pubs.acs.org]

Phosphoramidate vs. Phosphate Ester Stability: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The strategic choice between a phosphoramidate and a phosphate ester linkage is a critical decision in drug design and development, profoundly impacting a molecule's stability, bioavailability, and overall therapeutic efficacy. This technical guide provides a comprehensive comparison of the chemical and enzymatic stability of these two pivotal moieties, supported by quantitative data, detailed experimental protocols, and visual representations of relevant biological and experimental workflows.

Core Stability Principles: A Comparative Overview

Phosphoramidates and phosphate esters, while both derivatives of phosphoric acid, exhibit distinct stability profiles largely dictated by the nature of the phosphorus-heteroatom bond—P-N in phosphoramidates and P-O in phosphate esters. These differences manifest in their susceptibility to chemical and enzymatic hydrolysis.

Chemical Stability:

The P-N bond in phosphoramidates is notably susceptible to acid-catalyzed hydrolysis. Under acidic conditions, the nitrogen atom is protonated, transforming the amino group into a better leaving group and facilitating nucleophilic attack by water. Conversely, phosphoramidates generally exhibit greater stability at neutral and alkaline pH.[1][2]

Phosphate esters, on the other hand, can undergo hydrolysis across a wider pH range, with the rate being influenced by the degree of esterification. Phosphotriesters are the most labile, followed by phosphodiesters, with the negatively charged phosphomonoesters being the most stable due to electrostatic repulsion of nucleophiles.[3][4] The nature of the ester group (alkyl vs. aryl) also plays a significant role, with electron-withdrawing aryl groups increasing the electrophilicity of the phosphorus atom and thus enhancing hydrolysis rates.[3]

Enzymatic Stability:

In biological systems, the stability of these linkages is primarily governed by enzymatic cleavage. Phosphate esters are substrates for a wide range of esterases and phosphatases that are abundant in plasma, the liver, and the gastrointestinal tract.[5] This can lead to rapid systemic hydrolysis, which is a key consideration for prodrug design.

This compound prodrugs, particularly the ProTide (Pro-drug nucleotide) class, are engineered for specific enzymatic activation pathways. Their activation is often a multi-step process initiated by the hydrolysis of an amino acid ester moiety by enzymes like carboxylesterases or cathepsin A.[1][6] This is followed by an intramolecular cyclization and subsequent cleavage of the P-N bond by phosphoramidases, such as histidine triad nucleotide-binding protein 1 (HINT1), to release the active monophosphate metabolite intracellularly.[7][8] This targeted activation mechanism can enhance plasma stability and facilitate delivery of the active drug to the desired cells.[6][9]

Quantitative Data Presentation

The following tables summarize quantitative data comparing the stability of representative this compound and phosphate ester prodrugs. A direct comparison of Tenofovir Alafenamide (TAF), a this compound prodrug, and Tenofovir Disoproxil Fumarate (TDF), a phosphate ester prodrug of the same parent drug, tenofovir, provides a clear illustration of their differing stability profiles.

Table 1: Comparative Plasma Stability of Tenofovir Prodrugs [3][10][11]

| Prodrug (Class) | Parent Drug | Half-Life in Human Plasma | Key Observations |

| Tenofovir Alafenamide (TAF) (this compound) | Tenofovir | ~90 minutes | Exhibits significantly greater stability in plasma compared to TDF, allowing for more of the intact prodrug to reach target cells. |

| Tenofovir Disoproxil Fumarate (TDF) (Phosphate Ester) | Tenofovir | < 5 minutes | Rapidly hydrolyzed in plasma to tenofovir, leading to higher systemic levels of the parent drug. |

Table 2: Comparative Pharmacokinetics and Intracellular Activation [3][10]

| Parameter | Tenofovir Alafenamide (TAF) | Tenofovir Disoproxil Fumarate (TDF) | Implication |

| Plasma Tenofovir Exposure | ~90% lower than TDF | High | TAF's plasma stability minimizes systemic exposure to tenofovir, reducing the risk of associated renal and bone toxicity.[10] |

| Intracellular Tenofovir Diphosphate (TFV-DP) Levels in PBMCs | ~4-fold higher than TDF | Lower | TAF's targeted intracellular delivery mechanism leads to more efficient formation of the active diphosphate metabolite within target cells.[10] |

| Oral Bioavailability (as Tenofovir) | 25-40% | ~25% | Both prodrugs effectively deliver tenofovir upon oral administration. |

Signaling and Metabolic Activation Pathways

The differential enzymatic processing of this compound and phosphate ester prodrugs is central to their therapeutic application. The following diagrams illustrate the distinct activation pathways of the this compound prodrug Remdesivir and the phosphate ester prodrug Fostemsavir.

The activation of the this compound prodrug Remdesivir is a multi-step intracellular process.[7][12] Following cellular uptake, esterases hydrolyze the carboxyl ester moiety. Subsequent phosphoramidase activity cleaves the P-N bond, releasing the monophosphate, which is then phosphorylated to the active triphosphate that inhibits viral RNA-dependent RNA polymerase (RdRp).[8][13]

Fostemsavir, a phosphate ester prodrug, is designed for rapid activation in the gastrointestinal lumen.[11] Alkaline phosphatases cleave the phosphate ester bond to release the active drug, temsavir, which then acts extracellularly by binding to the HIV-1 envelope protein gp120, preventing viral attachment and entry into host cells.[14]

Experimental Protocols

Accurate assessment of the stability of phosphoramidates and phosphate esters is crucial for predicting their in vivo behavior. The following are detailed methodologies for key stability assays.

Protocol for Chemical Stability Assessment by HPLC

This protocol outlines a general procedure for determining the chemical stability of a compound at different pH values.

Materials:

-

Test compound

-

HPLC-grade acetonitrile and methanol

-

Purified water (e.g., Milli-Q)

-

Phosphate buffer salts (e.g., sodium phosphate monobasic and dibasic)

-

Hydrochloric acid and sodium hydroxide for pH adjustment

-

HPLC system with UV or MS detector

-

Analytical HPLC column (e.g., C18)

-

pH meter

-

Thermostatted incubator or water bath

-

Autosampler vials

Procedure:

-

Buffer Preparation: Prepare a series of buffers at the desired pH values (e.g., pH 2.0, 5.0, 7.4, and 9.0) using appropriate buffer salts.[15] Ensure the final buffer concentration is suitable for the analysis (e.g., 20-50 mM).

-

Stock Solution Preparation: Prepare a stock solution of the test compound in a suitable organic solvent (e.g., acetonitrile or DMSO) at a high concentration (e.g., 10 mM).

-

Incubation:

-

For each pH condition, dilute the stock solution into the respective buffer to a final concentration of, for example, 100 µM.

-

Incubate the solutions at a constant temperature (e.g., 37 °C).

-

At predetermined time points (e.g., 0, 1, 2, 4, 8, 24, and 48 hours), withdraw an aliquot of the reaction mixture.

-

-

Sample Quenching and Analysis:

-

Immediately quench the reaction by diluting the aliquot into a cold organic solvent (e.g., acetonitrile) to precipitate any proteins if a biological matrix were present and to stop further degradation.

-

Analyze the samples by a validated stability-indicating HPLC method.[4][16] The mobile phase composition and gradient will need to be optimized for the specific compound.[17][18]

-

-

Data Analysis:

-

Determine the peak area of the parent compound at each time point.

-

Plot the natural logarithm of the percentage of the remaining parent compound versus time.

-

The degradation rate constant (k) is the negative of the slope of the linear regression.

-

Calculate the half-life (t½) using the equation: t½ = 0.693 / k.

-

Protocol for Plasma Stability Assay

This protocol describes a method for evaluating the stability of a compound in human plasma.

Materials:

-

Test compound

-

Pooled human plasma (from at least three donors)

-

Phosphate-buffered saline (PBS), pH 7.4

-

HPLC-grade acetonitrile

-

Internal standard

-

96-well plates

-

Thermostatted incubator

-

LC-MS/MS system

Procedure:

-

Compound and Plasma Preparation:

-

Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

-

Thaw the human plasma at 37 °C and keep it on ice.

-

-

Incubation:

-

In a 96-well plate, add the test compound to pre-warmed plasma to a final concentration of, for example, 1 µM.[19] The final DMSO concentration should be low (e.g., <0.5%) to avoid affecting enzyme activity.

-

Incubate the plate at 37 °C with gentle shaking.

-

At specified time points (e.g., 0, 15, 30, 60, and 120 minutes), take aliquots of the incubation mixture.[20]

-

-

Reaction Termination and Sample Processing:

-

Terminate the reaction by adding a cold solution of acetonitrile containing an internal standard to the aliquots. This will precipitate the plasma proteins.

-

Centrifuge the samples to pellet the precipitated proteins.

-

Transfer the supernatant to a new plate for analysis.

-

-

LC-MS/MS Analysis:

-

Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound.

-

-

Data Analysis:

-

Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute time point.

-

Determine the half-life as described in the chemical stability protocol.[20]

-

Protocol for Caco-2 Cell Homogenate Stability Assay

This protocol provides a method to assess the metabolic stability of a compound in the presence of intestinal enzymes.

Materials:

-

Caco-2 cells

-

Cell culture medium and supplements

-

Phosphate buffer (e.g., 100 mM, pH 7.4)

-

Dounce homogenizer or sonicator

-

Bradford assay reagents for protein quantification

-

Test compound

-

Acetonitrile

-

LC-MS/MS system

Procedure:

-

Caco-2 Cell Culture and Homogenate Preparation:

-

Culture Caco-2 cells to confluency according to standard protocols.[2][9]

-

Harvest the cells, wash with cold PBS, and resuspend in phosphate buffer.

-

Homogenize the cell suspension on ice using a Dounce homogenizer or sonicator.

-

Centrifuge the homogenate to remove cell debris. The supernatant is the Caco-2 cell homogenate.

-

Determine the protein concentration of the homogenate using a Bradford assay.

-

-

Incubation:

-

Dilute the homogenate to a final protein concentration of, for example, 0.5 mg/mL in phosphate buffer.

-

Add the test compound to the homogenate to a final concentration of, for example, 1 µM.

-

Incubate at 37 °C.

-

At various time points, take aliquots and terminate the reaction with cold acetonitrile.

-

-

Sample Processing and Analysis:

-

Process the samples as described in the plasma stability assay.

-

Analyze the samples by LC-MS/MS to quantify the parent compound.

-

-

Data Analysis:

-

Calculate the half-life and intrinsic clearance of the compound in the Caco-2 cell homogenate.

-

Experimental and Logical Workflows

A systematic approach is essential for the comprehensive evaluation of compound stability. The following diagrams illustrate a typical workflow for in vitro stability testing.

References

- 1. Metabolic Stability Studies: How to Study Slowly Metabolized Compounds Using In Vitro Models - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 2. Evaluating Prodrug Strategies for Esterase-Triggered Release of Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Metabolic Efficacy of Phosphate Prodrugs and the Remdesivir Paradigm - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

- 6. static1.1.sqspcdn.com [static1.1.sqspcdn.com]

- 7. The ProTide Prodrug Technology: From the Concept to the Clinic: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Phosphoramidates and phosphonamidates (ProTides) with antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Plasma and Intracellular Pharmacokinetics of Tenofovir in Patients Switched from Tenofovir Disoproxil Fumarate to Tenofovir Alafenamide - PMC [pmc.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. Nucleotide analogue prodrug tenofovir disoproxil enhances lymphoid cell loading following oral administration in monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. enamine.net [enamine.net]

- 13. Assessing and Utilizing Esterase Specificity in Antimicrobial Prodrug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Guideline for Preparation of Mobile Phase Required for HPLC | Pharmaguideline [pharmaguideline.com]

- 15. mdpi.com [mdpi.com]

- 16. pharmtech.com [pharmtech.com]

- 17. pharmaguru.co [pharmaguru.co]

- 18. mddionline.com [mddionline.com]

- 19. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]

- 20. Redirecting [linkinghub.elsevier.com]

The Biological Significance of Phosphoramidate Linkages: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth exploration of the biological roles of phosphoramidate (P-N) linkages, offering a core resource for researchers, scientists, and drug development professionals. This document details the chemistry, stability, and natural occurrence of these bonds, their crucial function in cellular signaling, and their growing importance in therapeutic applications. Detailed experimental protocols and comparative data are provided to facilitate further research and development in this dynamic field.

Introduction to this compound Linkages

This compound linkages are covalent bonds formed between a phosphorus atom and a nitrogen atom.[1][2] Structurally similar to the ubiquitous phosphate ester (P-O) bond found in nucleic acids and proteins, the substitution of an oxygen atom with nitrogen imparts unique chemical and biological properties.[1] While less common than their phosphate ester counterparts, phosphoramidates play critical roles in various biological processes and have emerged as a key motif in the design of novel therapeutics.[2][3]

Naturally occurring phosphoramidates are found in all domains of life.[4][5] Notable examples include phosphocreatine, a vital molecule for energy storage in muscle and brain tissue, and phosphohistidine, a transient but essential intermediate in two-component signaling pathways in bacteria and eukaryotes.[1][2][4][6][7][8][9][10][11][12][13][14] The inherent lability of the P-N bond, particularly under acidic conditions, makes it a dynamic and tunable functional group in biological systems.[10][11][15]

Comparative Analysis: this compound vs. Phosphate Ester Linkages

The substitution of oxygen with nitrogen in the phosphate backbone leads to significant differences in bond stability, geometry, and susceptibility to enzymatic cleavage. Understanding these differences is crucial for both elucidating the biological roles of natural phosphoramidates and designing effective this compound-based drugs.

Chemical Stability and Hydrolysis

The P-N bond is generally more susceptible to acid-catalyzed hydrolysis than the P-O bond.[15] This is attributed to the protonation of the nitrogen atom, which facilitates nucleophilic attack by water.[15] Conversely, under neutral and basic conditions, this compound linkages can exhibit comparable or even greater stability than phosphate esters.[15] This pH-dependent stability is a key feature exploited in drug delivery systems designed for controlled release in specific cellular compartments.[15]

| Parameter | This compound Linkage (P-N) | Phosphate Ester Linkage (P-O) | References |

| Relative Stability | Generally less stable in acidic conditions, more stable in neutral/basic conditions. | Relatively stable across a wider pH range. | [15][16] |

| Half-life (pH 7.4, 37°C) | Varies significantly based on substituents; can range from minutes to hours. | Generally very long (e.g., for DNA, estimated to be 1.3 x 10^5 years). | [16][17] |

| Hydrolysis Rate Constant (pH 5.5, 37°C) | Example: ~50% hydrolysis in 19 hours for certain modified oligonucleotides. | Significantly lower under the same conditions. | [18][19] |

| Hydrolysis Rate Constant (pH 7.5, 37°C) | Example: <5% hydrolysis in 19 hours for certain modified oligonucleotides. | Very low. | [18][19] |

| Activation Energy (Ea) for Hydrolysis | Generally lower in acidic conditions compared to phosphate esters. | Generally higher. | [20] |

Note: The stability and hydrolysis rates of both this compound and phosphate ester linkages are highly dependent on the specific molecular context, including neighboring groups and steric hindrance. The values presented are illustrative and intended for comparative purposes.

Biological Roles of this compound Linkages

This compound linkages are integral to a variety of essential biological functions, from energy metabolism to signal transduction.

Energy Storage: The Case of Phosphocreatine

In vertebrates, phosphocreatine serves as a rapidly accessible reserve of high-energy phosphate in tissues with high and fluctuating energy demands, such as skeletal muscle and the brain.[6][12][21][22] The this compound bond in phosphocreatine has a high free energy of hydrolysis, allowing for the efficient regeneration of ATP from ADP, catalyzed by the enzyme creatine kinase.[12][21][23] This system acts as a temporal and spatial buffer for ATP concentration, ensuring a constant supply of energy for cellular processes during periods of intense activity.[6][23]

Signal Transduction: The Role of Phosphohistidine

Phosphohistidine, a this compound formed on the side chain of histidine residues, is a key signaling intermediate in two-component systems, which are prevalent in bacteria and also found in lower eukaryotes and plants.[1][2][4][7][8][9][10][11][12][13][14] These systems allow organisms to sense and respond to a wide range of environmental stimuli.[1][4][7][8]

A typical bacterial two-component system consists of a membrane-bound sensor histidine kinase and a cytoplasmic response regulator. Upon sensing an external signal, the histidine kinase autophosphorylates on a conserved histidine residue, forming a phosphohistidine intermediate.[14] The phosphoryl group is then transferred to a conserved aspartate residue on the response regulator, which in turn modulates the expression of target genes.[14]

Two well-characterized examples in Escherichia coli are the EnvZ-OmpR system, which regulates the expression of outer membrane porins in response to changes in osmolarity, and the CheA-CheY system, which controls flagellar rotation during chemotaxis.[1][7][8][10][13][14]

While less common than in prokaryotes, histidine kinases and phosphohistidine signaling also play important roles in eukaryotes, including fungi, slime molds, and plants.[1][2][4][7][9] These pathways are involved in processes such as osmoregulation, cytokinin and ethylene signaling in plants, and the developmental cycle of Dictyostelium discoideum.[1][7] Eukaryotic two-component systems are often more complex, involving multi-step phosphorelays with additional phosphotransfer proteins.[4][13]

Phosphoramidates in Drug Development

The unique properties of the this compound linkage have made it an attractive motif for the design of prodrugs, particularly for antiviral and anticancer nucleoside analogs.[3] The this compound moiety can mask the negative charge of the phosphate group, improving the cell permeability of the drug.[3] Once inside the cell, the this compound is cleaved by cellular enzymes to release the active monophosphate form of the drug.[24]

A prominent example is Remdesivir, an antiviral drug used to treat COVID-19, which is a this compound prodrug of a nucleoside analog.[20] The ProTide technology, which utilizes an aryloxy this compound moiety, has been successfully applied to a number of antiviral drugs.[19]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound linkages.

Synthesis of this compound-Modified Oligonucleotides

The synthesis of oligonucleotides containing this compound linkages can be achieved using solid-phase phosphoramidite chemistry with modifications to the standard protocol.[25][26]

Materials:

-

DNA/RNA synthesizer

-

Controlled pore glass (CPG) solid support pre-loaded with the first nucleoside

-

Standard and this compound-modified nucleoside phosphoramidites

-

Activator solution (e.g., 5-(ethylthio)-1H-tetrazole)

-

Oxidizing solution (e.g., iodine/water/pyridine)

-

Capping reagents (e.g., acetic anhydride and 1-methylimidazole)

-

Deblocking solution (e.g., trichloroacetic acid in dichloromethane)

-

Cleavage and deprotection solution (e.g., aqueous ammonia)

-

HPLC system for purification

Procedure:

-

Synthesis Setup: Program the DNA/RNA synthesizer with the desired oligonucleotide sequence, specifying the positions for the this compound modifications.

-

Automated Synthesis Cycle:

-

Deblocking: The 5'-dimethoxytrityl (DMT) protecting group of the support-bound nucleoside is removed by treatment with acid.

-

Coupling: The next phosphoramidite monomer is activated and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.

-

Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate or, in the case of a this compound, to the corresponding P(V) species.

-

Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutants.

-

This cycle is repeated until the full-length oligonucleotide is synthesized.

-

-

Cleavage and Deprotection: The synthesized oligonucleotide is cleaved from the solid support, and all protecting groups are removed by treatment with aqueous ammonia.

-

Purification: The crude oligonucleotide is purified by reverse-phase high-performance liquid chromatography (HPLC).

Fluorescence-Based Phosphoramidase Assay

This protocol describes a continuous fluorescence-based assay to measure the activity of phosphoramidase enzymes, which cleave this compound bonds.[27][28]

Principle: The assay utilizes a synthetic substrate in which a fluorophore is quenched by its proximity to a nucleoside through a this compound linkage. Enzymatic cleavage of the P-N bond releases the fluorophore, resulting in an increase in fluorescence that can be monitored over time.

Materials:

-

Fluorogenic this compound substrate (e.g., a nucleoside 5'-monophosphate linked to an indole-containing fluorophore)

-

Purified phosphoramidase enzyme (e.g., human Hint1)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 5 mM MgCl2)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Reagent Preparation: Prepare a stock solution of the fluorogenic substrate in a suitable solvent (e.g., DMSO). Prepare serial dilutions of the substrate in assay buffer to generate a range of concentrations for kinetic analysis.

-

Enzyme Preparation: Prepare a stock solution of the phosphoramidase enzyme in assay buffer. The optimal enzyme concentration should be determined empirically to ensure a linear reaction rate.

-

Assay Setup: In a 96-well microplate, add the substrate solution to each well.

-

Initiation of Reaction: Initiate the reaction by adding the enzyme solution to each well.

-

Fluorescence Measurement: Immediately place the microplate in a fluorescence microplate reader pre-set to the appropriate excitation and emission wavelengths for the fluorophore. Record the fluorescence intensity at regular intervals for a set period.

-

Data Analysis:

-

Calculate the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.

-

Plot V₀ against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the kinetic parameters, Kₘ and Vₘₐₓ.

-

HPLC Analysis of this compound Stability

This protocol outlines a method for assessing the stability of this compound linkages under different pH conditions using HPLC.[18][29][30][31][32][33]

Materials:

-

This compound-containing compound of interest

-

Buffers of varying pH (e.g., pH 4, 7, and 10)

-

HPLC system with a C18 reverse-phase column

-

Mobile phases (e.g., acetonitrile and an aqueous buffer such as triethylammonium acetate)

-

Thermostated incubator

Procedure:

-

Sample Preparation: Prepare a stock solution of the this compound compound in a suitable solvent.

-

Incubation: Aliquot the stock solution into separate vials containing the different pH buffers. Incubate the vials at a constant temperature (e.g., 37°C).

-

Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), remove an aliquot from each vial and quench the reaction (e.g., by freezing or adding a neutralizing agent).

-

HPLC Analysis: Analyze the samples by reverse-phase HPLC. The separation method should be optimized to resolve the intact this compound compound from its hydrolysis products.

-

Data Analysis:

-

Quantify the peak area of the intact this compound compound at each time point.

-

Plot the percentage of the remaining intact compound versus time.

-

Calculate the half-life (t₁/₂) of the this compound linkage at each pH by fitting the data to a first-order decay model.

-

Conclusion

This compound linkages, while less prevalent than their phosphate ester counterparts, are of fundamental importance in biology and medicine. Their unique chemical properties underpin their roles in energy metabolism and cellular signaling, and provide a powerful tool for the design of innovative therapeutics. Further research into the synthesis, stability, and biological interactions of this compound-containing molecules will undoubtedly continue to expand our understanding of cellular processes and open new avenues for drug discovery and development.

References

- 1. journals.biologists.com [journals.biologists.com]

- 2. academic.oup.com [academic.oup.com]

- 3. 5'-O-P-N Linkages of this compound Nucleotides: Chemical Construction and Biological Impact - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What do archaeal and eukaryotic histidine kinases sense? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. Phosphocreatine - Wikipedia [en.wikipedia.org]

- 7. Histidine kinases in signal transduction pathways of eukaryotes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. [PDF] Histidine kinases in signal transduction pathways of eukaryotes. | Semantic Scholar [semanticscholar.org]

- 9. PROTEIN PHOSPHORYLATION - New Pathways, New Tools: Phosphohistidine Signaling in Mammalian Cells [drug-dev.com]

- 10. Focus on phosphohistidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Chasing phosphohistidine, an elusive sibling in the phosphoamino acid family - PMC [pmc.ncbi.nlm.nih.gov]

- 12. quora.com [quora.com]

- 13. The many ways that nature has exploited the unusual structural and chemical properties of phosphohistidine for use in proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Histidine Phosphorylation: Protein Kinases and Phosphatases - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Opening up the Toolbox: Synthesis and Mechanisms of Phosphoramidates - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Stereospecific chemical and enzymatic stability of this compound triester prodrugs of d4T in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Answered: The estimated half-life for P-O bonds is 1.3 x 105 a (a = annum = year). Approximately 109 such bonds are present in a strand of DNA. How long (in terms of its… | bartleby [bartleby.com]

- 18. researchgate.net [researchgate.net]

- 19. Phosphoramidates and phosphonamidates (ProTides) with antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. jinfiniti.com [jinfiniti.com]

- 22. Creatine - Wikipedia [en.wikipedia.org]

- 23. drinkharlo.com [drinkharlo.com]

- 24. pubs.acs.org [pubs.acs.org]

- 25. Development of Phosphoramidite Reagents for the Synthesis of Base-Labile Oligonucleotides Modified with a Linear Aminoalkyl and Amino-PEG Linker at the 3′-End - PMC [pmc.ncbi.nlm.nih.gov]

- 26. academic.oup.com [academic.oup.com]

- 27. nrel.colostate.edu [nrel.colostate.edu]

- 28. researchgate.net [researchgate.net]

- 29. Design, Synthesis, and Properties of this compound 2',5'-Linked Branched RNA: Toward the Rational Design of Inhibitors of the RNA Lariat Debranching Enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. scholarworks.calstate.edu [scholarworks.calstate.edu]

- 31. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 32. Protocols for Enzymatic Fluorometric Assays to Quantify Phospholipid Classes - PMC [pmc.ncbi.nlm.nih.gov]

- 33. pubs.acs.org [pubs.acs.org]

Phosphoramidate Derivatives: A Technical Guide to Properties, Synthesis, and Therapeutic Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of Phosphoramidates in Drug Delivery

Phosphoramidates are a class of organophosphorus compounds characterized by a covalent bond between a phosphorus and a nitrogen atom.[1][2] In the realm of medicinal chemistry, they have garnered immense interest as prodrugs, particularly for delivering nucleoside and nucleotide analogues into cells.[2][3] The inherent negative charge of phosphates and phosphonates at physiological pH hinders their ability to cross cell membranes, limiting the efficacy of many potent therapeutic agents.[4]

The "ProTide" (prodrug of a nucleotide) technology, a phosphoramidate-based approach, masterfully circumvents this issue.[5][6] This strategy involves masking the phosphate's negative charges with an aryloxy group and an amino acid ester.[5][6] Once inside the cell, these masking groups are enzymatically cleaved to release the active nucleoside monophosphate, bypassing the often inefficient and rate-limiting first phosphorylation step that many nucleoside analogues rely on.[4][5][7] This innovative approach has revolutionized the development of antiviral and anticancer therapies, leading to several FDA-approved drugs and numerous candidates in clinical trials.[4][5][6]

Mechanism of Action: The Intracellular Activation Pathway

The efficacy of this compound prodrugs lies in their carefully designed intracellular activation cascade. The neutral, lipophilic prodrug can diffuse passively across the cell membrane. Inside the cell, a multi-step enzymatic process unmasks the active nucleotide.

-

Ester Hydrolysis : The process is typically initiated by the hydrolysis of the amino acid ester bond, a reaction catalyzed by intracellular carboxyesterases or proteases like Cathepsin A (CatA).[8] This step forms a negatively charged carboxylate intermediate.

-

Intramolecular Cyclization : The newly formed carboxylate facilitates a nucleophilic attack on the phosphorus center. This results in the formation of a transient five-membered ring intermediate and the expulsion of the aryloxy group (e.g., phenol).[8]

-

P-N Bond Cleavage : The final step is the hydrolysis of the this compound (P-N) bond, often catalyzed by a phosphoramidase such as the Histidine Triad Nucleotide-binding protein 1 (HINT1), to release the free nucleoside 5'-monophosphate.[8]

-

Activation : The liberated nucleoside monophosphate is then further phosphorylated by cellular kinases to the active diphosphate and triphosphate forms, which can then inhibit viral polymerases or other cellular targets.[5][8][9]

Synthesis of this compound Derivatives

Several synthetic routes have been developed to access this compound derivatives.[1][2][10] A prevalent strategy involves the use of a phosphorylating agent, such as an aryl phosphorochloridate, which is coupled to the 5'-hydroxyl group of a nucleoside analogue.[11]

The general workflow is as follows:

-

Preparation of Phosphorylating Agent : The key reagent, an aryl aminoacyl phosphorochloridate, is synthesized by reacting an aryl phosphorodichloridate with an amino acid ester hydrochloride in the presence of a base like triethylamine.

-

Coupling Reaction : The nucleoside analogue is dissolved in an appropriate solvent (e.g., THF) and reacted with the prepared phosphorochloridate reagent. A base, such as N-methylimidazole (NMI) or a Grignard reagent (t-BuMgCl), is often used to facilitate the coupling.[5]

-

Purification : The resulting diastereomeric mixture of the this compound prodrug is then purified, typically using column chromatography.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Opening up the Toolbox: Synthesis and Mechanisms of Phosphoramidates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Cytotoxicity of this compound, bis-amidate and cycloSal prodrug metabolites against tumour and normal cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Phosphoramidates and phosphonamidates (ProTides) with antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Lipophilic phosphoramidates as antiviral pronucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scholarworks.calstate.edu [scholarworks.calstate.edu]

- 9. pubs.acs.org [pubs.acs.org]

- 10. tandfonline.com [tandfonline.com]

- 11. A mild and concise synthesis of aryloxy this compound prodrug of alcohols via transesterification reaction - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01995G [pubs.rsc.org]

The ProTide Approach: A Technical Guide to Phosphoramidate Prodrugs

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of phosphoramidate prodrugs, a cornerstone of modern medicinal chemistry for enhancing the therapeutic potential of nucleotide and nucleoside analogs. This document details their mechanism of action, intracellular activation, synthesis, and key analytical methods for their evaluation, with a focus on the widely successful ProTide™ technology.

Introduction to this compound Prodrugs

This compound prodrugs are bioreversible derivatives of phosph(on)ate drugs designed to overcome the challenges of delivering charged nucleotide analogs across cell membranes.[1][2] The core concept involves masking the negative charges of the phosphate or phosphonate group with lipophilic moieties, thereby improving passive diffusion into the cell.[1][2] Once inside the target cell, these masking groups are enzymatically cleaved, releasing the active nucleoside monophosphate, which can then be phosphorylated to the active di- or triphosphate form by cellular kinases.[3] This strategy effectively bypasses the often inefficient and rate-limiting first phosphorylation step that many nucleoside analogs rely on for their activation.[3][4]

The "ProTide" (pronucleotide) approach, pioneered by Professor Chris McGuigan, is a highly successful this compound prodrug strategy. It typically consists of an aryloxy group and an amino acid ester moiety attached to the phosphorus center of a nucleotide analog.[1][4] This design has led to the development of several clinically approved antiviral drugs, including Sofosbuvir for hepatitis C and Remdesivir for COVID-19.[1]

Mechanism of Action and Intracellular Activation

The efficacy of this compound prodrugs hinges on their multi-step intracellular activation pathway, which regenerates the parent nucleoside monophosphate. This process is orchestrated by a series of cellular enzymes.

Intracellular Activation Signaling Pathway

The generally accepted activation pathway for aryloxy this compound prodrugs is a sequential enzymatic process:

Caption: Intracellular activation pathway of a this compound prodrug.

The process begins with the hydrolysis of the amino acid ester by carboxyesterases, such as Cathepsin A or Carboxylesterase 1 (CES1), to form a carboxylate intermediate.[5] This is followed by an intramolecular cyclization, where the newly formed carboxylate attacks the phosphorus center, leading to the displacement of the aryloxy group (e.g., phenol). The resulting unstable cyclic intermediate is then hydrolyzed to yield an alanine metabolite. Finally, a phosphoramidase, such as Histidine Triad Nucleotide-binding Protein 1 (HINT1), cleaves the P-N bond to release the active nucleoside monophosphate.[5]

Quantitative Analysis of this compound Prodrugs

The successful design and development of this compound prodrugs rely on quantitative assessments of their pharmacokinetic and pharmacodynamic properties.

Pharmacokinetic Parameters of Clinically Approved Prodrugs

The following table summarizes key pharmacokinetic parameters for several clinically approved this compound prodrugs.

| Prodrug | Parent Drug | Indication | Half-life (t½) | Cmax | Oral Bioavailability | Ref. |

| Sofosbuvir | PSI-6206 | Hepatitis C | ~0.4 h | 567 ng/mL | Not reported | [6] |

| Remdesivir | GS-441524 | COVID-19 | ~1 h | 2236 ng/mL | N/A (IV) | [6] |

| Tenofovir Alafenamide (TAF) | Tenofovir | HIV, Hepatitis B | ~0.5 h | 125 ng/mL | ~25% | [6] |

Intracellular Concentrations of Active Metabolites

A critical measure of a this compound prodrug's efficacy is the intracellular concentration of its active triphosphate metabolite.

| Prodrug | Cell Type | Active Metabolite | Intracellular Concentration | Ref. |

| Remdesivir | PBMCs | GS-443902 | ~3.5 pmol/10⁶ cells | [6] |

| Tenofovir Alafenamide (TAF) | PBMCs | Tenofovir-DP | ~5.5 pmol/10⁶ cells | [7] |

Cytotoxicity of Prodrug Metabolites

It is essential to evaluate the potential toxicity of the metabolites released during prodrug activation.

| Metabolite | Cell Line | ED50 | Ref. |

| 1-Naphthol | BxPC3 | 82 µM | [8] |

| 2-Naphthol | BxPC3 | 21 µM | [8] |

| Phenol | BxPC3 | > 256 µM | [8] |

Experimental Protocols

This section provides detailed methodologies for the synthesis and evaluation of this compound prodrugs.

Synthesis of a Nucleoside this compound Prodrug (ProTide Approach)

This protocol describes a general method for the synthesis of a nucleoside this compound prodrug using a phosphorochloridate reagent.

Materials:

-

Nucleoside

-

Anhydrous Dichloromethane (DCM)

-

Anhydrous Tetrahydrofuran (THF)

-

Aryl (Amino Acid Ester) Phosphorochloridate

-

tert-Butylmagnesium chloride (t-BuMgCl) in THF (1.0 M solution)

-

Saturated aqueous ammonium chloride solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Dissolve the nucleoside (1 equivalent) in anhydrous THF.

-

Add tert-butylmagnesium chloride (1.1 equivalents) dropwise to the solution at room temperature and stir for 30 minutes.

-

In a separate flask, dissolve the aryl (amino acid ester) phosphorochloridate (1.2 equivalents) in anhydrous THF.

-

Add the phosphorochloridate solution to the nucleoside mixture.

-

Stir the reaction at room temperature for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the this compound prodrug.[9]

In Vitro Activation Assay: HCV Replicon Luciferase Assay

This assay is used to determine the in vitro efficacy of a this compound prodrug against a target, in this case, the Hepatitis C virus.

Materials:

-

Huh-7 cells harboring an HCV replicon with a luciferase reporter gene

-

96-well cell culture plates

-

Cell culture medium

-

This compound prodrug stock solution (e.g., 10 mM in DMSO)

-

Luciferase assay reagent (e.g., Bright-Glo™)

-

Luminometer

Procedure:

-

Cell Seeding: Seed Huh-7 HCV replicon cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C with 5% CO2.

-

Compound Preparation: Prepare a serial dilution of the this compound prodrug in culture medium. A typical concentration range would be from 100 nM down to 1 pM. Include a "no drug" (vehicle control) and a "no cells" (background) control.

-

Cell Treatment: Remove the existing medium from the cells and add 100 µL of the medium containing the different concentrations of the prodrug.

-

Incubation: Incubate the plate for 72 hours at 37°C with 5% CO2.

-

Luciferase Assay: After incubation, remove the medium and lyse the cells according to the luciferase assay kit manufacturer's instructions.

-

Measurement: Measure the luminescence using a plate-reading luminometer.

-

Data Analysis: Subtract the background luminescence from all readings. Normalize the data by setting the average of the vehicle-treated wells to 100% activity. Plot the normalized data against the logarithm of the prodrug concentration to determine the EC50 value.[10]

Cellular Uptake Assay using LC-MS/MS

This protocol outlines a label-free method for the direct quantification of a this compound prodrug and its metabolites from cell lysates.

Materials:

-

Target cells (e.g., PBMCs, hepatocytes)

-

Cell culture plates (e.g., 24-well)

-

This compound prodrug

-

Ice-cold Phosphate Buffered Saline (PBS)

-

Lysis buffer (e.g., 70% methanol)

-

Internal standard

-

LC-MS/MS system

Procedure:

-

Cell Seeding and Treatment: Seed cells in a 24-well plate and culture to the desired confluency. Treat the cells with the this compound prodrug at various concentrations and for different time points.

-

Termination of Uptake: To stop the uptake, place the plate on ice and aspirate the medium.

-

Washing: Wash the cells three times with ice-cold PBS to remove any extracellular compound.

-

Cell Lysis: Add a specific volume of ice-cold lysis buffer containing an internal standard to each well.

-

Harvesting: Scrape the cells and transfer the cell lysate to a microcentrifuge tube.

-

Sample Preparation: Centrifuge the lysate to pellet cell debris. Transfer the supernatant to a new tube and evaporate to dryness or prepare for direct injection. Reconstitute the sample in a known volume of mobile phase.

-

LC-MS/MS Analysis: Inject the sample into the LC-MS/MS system. Use a suitable chromatography method (e.g., ion-pair reversed-phase or HILIC) to separate the prodrug and its metabolites.

-

Quantification: Develop a multiple reaction monitoring (MRM) method to specifically detect and quantify the parent-to-daughter ion transitions for the analytes and the internal standard. Generate a standard curve by spiking known amounts of the analytes and the internal standard into lysate from untreated cells. Calculate the intracellular concentration, often normalized to the number of cells.[7][10]

Experimental and Logical Workflows

Visualizing experimental and logical workflows can aid in the design and execution of studies on this compound prodrugs.

Experimental Workflow for Prodrug Evaluation

Caption: A typical experimental workflow for the evaluation of a novel this compound prodrug.

Conclusion

This compound prodrugs, particularly those developed under the ProTide™ platform, represent a mature and highly effective strategy for delivering nucleoside and nucleotide analogs to their intracellular targets. A thorough understanding of their mechanism of action, coupled with robust synthetic and analytical methodologies, is crucial for the continued development of novel therapeutics with improved efficacy and safety profiles. This guide provides a foundational framework for researchers and drug development professionals working in this dynamic field.

References

- 1. benchchem.com [benchchem.com]

- 2. Understanding the pharmacokinetics of prodrug and metabolite - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of this compound prodrugs: ProTide approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Phosphoryl Prodrugs: Characteristics to Improve Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 7. LC/MS determination of the intracellular concentration of two novel aryl this compound prodrugs of PMPA and their metabolites in dog PBMC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cytotoxicity of this compound, bis-amidate and cycloSal prodrug metabolites against tumour and normal cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

An In-depth Technical Guide to Phosphoramidate Nomenclature and Structure

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Phosphoramidates, a unique class of organophosphorus compounds, are characterized by a covalent bond between a pentavalent phosphorus atom and a nitrogen atom.[1][2] This structural motif has garnered significant attention in medicinal chemistry and drug development, primarily through the ProTide (Pro-nucleotide) technology.[3][4] This approach masterfully utilizes phosphoramidate moieties to mask the negative charges of nucleoside monophosphates, thereby facilitating cell membrane permeation.[4][5] Once inside the cell, these prodrugs undergo enzymatic cleavage to release the active nucleotide, effectively bypassing the often rate-limiting initial phosphorylation step required for the activation of many nucleoside analogue drugs.[6][7][8] This guide provides a comprehensive overview of the nomenclature, core structure, key applications, and experimental considerations for phosphoramidates, tailored for professionals in the field of drug discovery and development.

Nomenclature of Phosphoramidates

The systematic naming of phosphoramidates follows guidelines established by the International Union of Pure and Applied Chemistry (IUPAC).

-

Parent Acid: The nomenclature is based on the parent phosphoramidic acid. Depending on the number of amide groups, these can be phosphoramidic acid (O=P(OH)₂(NR₂)), phosphorodiamidic acid (O=P(OH)(NR₂)₂), or phosphoric triamide (O=P(NR₂)₃).[9][10][11]

-

Naming Convention: According to IUPAC, these compounds are formally named by replacing the "-ic acid" suffix of the parent phosphoric acid with "-amide".[12][13] For instance, a derivative of phosphoric acid with one amide group is a this compound.

-

Substituent Designation: The groups attached to the oxygen (esters) and nitrogen (amides) are specified as prefixes. For example, a compound with a phenyl ester group and an L-alanine ethyl ester amide group attached to a phosphate core would be named accordingly.

-

Common Usage: In biochemical and medicinal chemistry literature, the term "this compound" is broadly used to describe mono-amide derivatives of phosphoric acid esters, particularly in the context of ProTide prodrugs.[6][14] It is crucial to distinguish phosphoramidates, which contain a pentavalent phosphorus (P(V)), from phosphoramidites, which feature a trivalent phosphorus (P(III)) and are primarily used as building blocks in oligonucleotide synthesis.[15][16][]

Core Structure and Chemical Properties

The defining feature of a this compound is the P-N covalent bond, where a tetracoordinate, pentavalent phosphorus atom is linked to a nitrogen atom.[1][2]

General Structure

The general structure is (RO)₂(O=)P-NR'₂. Key components include:

-

Phosphoryl Group (P=O): A stable, polar double bond that is a key feature of these organophosphorus compounds.[1][2]

-

P-N Bond: The amidate bond. Its stability and cleavage are central to the function of this compound prodrugs.[18][19]

-

Ester Group(s) (R): These are typically alkyl or aryl groups. In ProTide drugs, one of these is the nucleoside itself, and the other is often an aryl group (e.g., phenyl, naphthyl).[4][6]

-

Amine Group (NR'₂): This is frequently an amino acid ester in ProTide drugs, which plays a critical role in the enzymatic activation cascade.[5][14]

The phosphorus center in many this compound prodrugs is chiral, leading to the formation of diastereomers which may exhibit different rates of activation and biological activity.[7][20]

Caption: General structure and classification of phosphoramidates.

Chemical Stability and Reactivity

Phosphoramidates exhibit varied stability depending on their substituents. The P-N bond is susceptible to hydrolysis, particularly under acidic conditions.[19] This reactivity is harnessed in prodrug design, where enzymatic processes trigger chemical rearrangements leading to P-N bond cleavage.[14][18] Generally, they are stable under normal storage conditions but can be incompatible with strong oxidizing agents, acids, and bases.[21][22][23]

Application in Drug Development: The ProTide Strategy

The ProTide approach is a clinically validated strategy for delivering nucleoside monophosphates into cells.[3][6] Remdesivir and Sofosbuvir are prominent examples of antiviral drugs utilizing this technology.[4][6]

Mechanism of Action

The activation of a this compound prodrug is a multi-step intracellular process designed to release the pharmacologically active nucleoside monophosphate.[14]

-

Ester Hydrolysis: The process is typically initiated by the hydrolysis of the amino acid ester moiety by cellular carboxylesterases or other hydrolases like Cathepsin A (CatA).[5][14]

-

Cyclization and Aryloxy Displacement: The newly formed carboxylate anion attacks the phosphorus center in an intramolecular cyclization reaction, displacing the aryloxy group (e.g., phenol or naphthol).[14]

-

P-N Bond Cleavage: The resulting unstable cyclic intermediate is then hydrolyzed, cleaving the P-N bond and releasing the amino acid.

-

Final Release: A final hydrolysis step, often mediated by a phosphoramidase enzyme such as a histidine triad nucleotide-binding protein (HINT), releases the desired nucleoside 5'-monophosphate.[14]

-

Anabolic Phosphorylation: The released monophosphate is subsequently phosphorylated by cellular kinases to the active diphosphate or triphosphate form, which can then inhibit its molecular target (e.g., a viral polymerase).[3][6]

Caption: Intracellular activation pathway of a ProTide drug.

Synthesis and Characterization

The synthesis of phosphoramidates can be achieved through several routes, with the choice of method depending on the desired substituents and scale.

General Synthetic Routes

Common synthetic strategies include:

-

Phosphorochloridate Method: A widely used method involves reacting a nucleoside with a phosphorylating agent like phenyl dichlorophosphate, followed by reaction with an amino acid ester.[24]

-

Oxidative Cross-Coupling: This involves the coupling of H-phosphonates with amines in the presence of an oxidizing agent and often a catalyst.[1]

-

Azide-Based Routes: These methods utilize organic azides reacting with phosphites.[1][2][25]

Caption: General experimental workflow for this compound synthesis.

Characterization Techniques

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

³¹P NMR: This is the most direct method for characterizing phosphoramidates. The phosphorus atom gives a distinct signal in a chemical shift range that is characteristic of its pentavalent state. For chiral phosphoramidates, two signals are often observed for the two diastereomers.[20][26] P(V) impurities, such as phosphonates, can also be identified and quantified.[26]

-

¹H and ¹³C NMR: Used to confirm the structure of the organic moieties (nucleoside, aryl group, amino acid).[20]

-

-

Mass Spectrometry (MS): Essential for confirming the molecular weight of the synthesized compound.[27][28] Techniques like Electrospray Ionization (ESI) are commonly used. Due to the potential lability of phosphoramidates, careful selection of the matrix and ionization conditions is important.[28]

-

High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final compound and to separate diastereomers.[29]

Experimental Protocols

Representative Synthesis of a Phenyl Alaninate this compound of a Nucleoside

This protocol is a generalized representation based on common phosphorochloridate methods.

-

Preparation of Phosphorylating Agent: Phenyl dichlorophosphate is reacted with L-alanine ethyl ester hydrochloride in the presence of a non-nucleophilic base (e.g., triethylamine) in an anhydrous solvent (e.g., dichloromethane) at low temperature (0 °C to -20 °C) to form the phenyl(L-alanine ethyl ester) phosphorochloridate intermediate. The reaction is monitored by TLC or ³¹P NMR.

-

Phosphorylation of Nucleoside: The protected nucleoside (e.g., with a 5'-O-DMT group) is dissolved in an anhydrous solvent (e.g., pyridine or dichloromethane).

-

Coupling Reaction: The freshly prepared phosphorochloridate solution is added dropwise to the nucleoside solution at low temperature. A coupling agent or base such as N-methylimidazole (NMI) may be used to facilitate the reaction. The mixture is stirred and allowed to warm to room temperature.

-

Workup: The reaction is quenched with a proton source (e.g., saturated ammonium chloride solution). The organic layer is separated, washed sequentially with brine and water, and dried over anhydrous sodium sulfate.

-

Purification: The crude product is purified by silica gel flash column chromatography.[1][29] The eluent system is typically a gradient of ethyl acetate in hexanes or methanol in dichloromethane.

-

Deprotection (if necessary): Acid-labile protecting groups like DMT are removed using a mild acid (e.g., dichloroacetic acid in dichloromethane).

Characterization by ³¹P NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

Instrument Setup: Use a multinuclear NMR spectrometer. The acquisition frequency for ³¹P will depend on the field strength of the magnet (e.g., 162 MHz on a 400 MHz instrument).

-

Acquisition Parameters:

-

Experiment: A standard one-pulse proton-decoupled ³¹P experiment.

-

Reference: An external standard of 85% H₃PO₄ is used, with its chemical shift set to 0 ppm.

-

Spectral Width: A range of approximately -50 to 50 ppm is usually sufficient to observe the this compound signals.

-

Relaxation Delay (d1): Set to 1-2 seconds.

-

Number of Scans: Typically 64 to 256 scans are sufficient for a good signal-to-noise ratio.

-

-

Data Analysis: Process the resulting Free Induction Decay (FID) with an exponential multiplication and Fourier transform. The resulting spectrum should show one or two peaks (for single diastereomer or a mixture, respectively) in the characteristic region for phosphoramidates. Integrate the peaks to determine the diastereomeric ratio.

Quantitative Data Summary

Quantitative data for phosphoramidates often relates to their biological efficacy as prodrugs or their physicochemical stability.

Table 1: Biological Activity of Selected this compound Prodrugs and Metabolites

| Compound/Metabolite | Drug Class | Cell Line | Activity Metric | Value | Reference |

|---|---|---|---|---|---|

| Gemcitabine Prodrug (7) | Anticancer | NCI-60 Panel | Median GI₅₀ | 1.3 µM | [7][8] |

| Gemcitabine (Parent) | Anticancer | NCI-60 Panel | Median GI₅₀ | 0.14 µM | [7][8] |

| 1-Naphthol | Prodrug Metabolite | BxPC3 (Pancreatic Cancer) | ED₅₀ | 82 µM | [4] |

| 2-Naphthol | Prodrug Metabolite | BxPC3 (Pancreatic Cancer) | ED₅₀ | 21 µM | [4] |

| 2-Naphthol | Prodrug Metabolite | GL261-Luc (Glioblastoma) | ED₅₀ | >128 µM |[4] |

Table 2: Physicochemical and Stability Data for a Representative Phosphoramidite Note: Data for phosphoramidates is sparse in public literature; this table uses a related phosphoramidite as an example of available data types.

| Property | Value | Conditions | Reference |

|---|---|---|---|

| Compound | Cytidine BCE-phosphoramidite | ||

| Water Solubility | 0.53 g/L | 20 °C | [30] |

| Partition Coefficient (log P) | 6.5 | n-octanol/water, 20 °C | [30] |

| Decomposition Temperature | >130 °C | 1013 hPa | [30] |

| Chemical Stability | Stable under normal storage conditions. | [22][30] |

| Incompatibilities | Strong oxidizers, heat. | |[21][30] |

Conclusion